methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate
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Description
Methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
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Biological Activity
Overview
Methyl 3-(1H-pyrrol-1-yl)-4-(1,4-thiazinan-4-yl)benzenecarboxylate is a compound with the molecular formula C16H18N2O2S and a molecular weight of approximately 302.39 g/mol. This compound has garnered attention in research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The compound is characterized by the following properties:
- IUPAC Name : Methyl 3-pyrrol-1-yl-4-thiomorpholin-4-ylbenzoate
- CAS Number : 882747-91-3
- Purity : Typically around 95%.
This compound exhibits biological activity through various mechanisms, including interactions with specific receptors and enzymes. The presence of the pyrrole and thiazine moieties suggests potential activity in modulating neurotransmitter systems or influencing pain pathways.
Pharmacological Studies
Recent studies have investigated the pharmacological effects of this compound, particularly its analgesic properties. In animal models, it has shown efficacy in both acute and chronic pain scenarios, indicating its potential as a therapeutic agent for pain management .
Case Study Findings :
- Acute Pain Model : In experimental setups, the compound demonstrated significant analgesic effects comparable to standard analgesics.
- Chronic Pain Model : Efficacy was also noted in models simulating chronic pain conditions, suggesting a dual-action mechanism that could be beneficial for long-term pain management .
Data Table: Summary of Biological Activities
Activity Type | Model Type | Efficacy Observed | Reference |
---|---|---|---|
Analgesic | Acute Pain | Significant | |
Analgesic | Chronic Pain | Significant | |
Receptor Interaction | CB(2) Agonist | Potent |
Structure-Activity Relationship (SAR)
The structure of this compound allows for various interactions at the molecular level. The presence of the pyrrole ring is crucial for its interaction with biological targets, enhancing its pharmacological profile.
Properties
IUPAC Name |
methyl 3-pyrrol-1-yl-4-thiomorpholin-4-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-20-16(19)13-4-5-14(18-8-10-21-11-9-18)15(12-13)17-6-2-3-7-17/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNGNWQSYWEAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCSCC2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.